molecular formula C8H6ClNO B1351194 5-Chloro-2-methoxybenzonitrile CAS No. 55877-79-7

5-Chloro-2-methoxybenzonitrile

Cat. No.: B1351194
CAS No.: 55877-79-7
M. Wt: 167.59 g/mol
InChI Key: LREABOKKLIVXNA-UHFFFAOYSA-N
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Description

Significance of Nitrile and Halogen Moieties in Synthetic Organic Chemistry

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. numberanalytics.comfiveable.me Its carbon-nitrogen triple bond provides a reactive site for various chemical transformations. ebsco.com Nitriles can be readily converted into other important functional groups such as amines, carboxylic acids, amides, and ketones, making them crucial intermediates in the construction of complex molecules. ebsco.comresearchgate.net The nitrile group's ability to participate in cycloaddition reactions and act as a directing group in C-H bond functionalization further highlights its importance in creating diverse molecular frameworks. researchgate.netnih.gov

Halogen substituents (F, Cl, Br, I) play a critical role in medicinal chemistry and drug design. researchgate.nettandfonline.com For a long time, their contribution was primarily considered in terms of steric bulk and lipophilicity. tandfonline.comwordpress.com However, it is now well-established that halogens can form specific, non-covalent interactions known as halogen bonds. wordpress.comacs.org This interaction, where the halogen acts as a Lewis acid, is analogous to hydrogen bonding and can significantly enhance the binding affinity and selectivity of a drug molecule to its target protein. researchgate.netresearchgate.net The introduction of halogens can also modulate a molecule's metabolic stability and membrane permeability. researchgate.net

Overview of Methoxy-Substituted Benzonitriles in Contemporary Synthesis

Methoxy-substituted benzonitriles are a significant subclass of aromatic nitriles. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group that can influence the electronic properties of the benzene (B151609) ring, affecting its reactivity in various chemical reactions. acs.org The position of the methoxy group relative to the nitrile and other substituents can direct the regioselectivity of further chemical modifications. These compounds serve as key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, by allowing for controlled and specific chemical transformations. researchgate.net The interplay between the electron-donating methoxy group and other substituents, such as halogens, creates a unique chemical environment that is exploited in modern synthetic strategies.

5-Chloro-2-methoxybenzonitrile: Properties and Synthesis

This compound is a white to off-white solid organic compound. lookchem.com It is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a nitrile group on a benzene ring. This specific arrangement of functional groups gives the molecule distinct chemical properties that make it a useful intermediate in organic synthesis, particularly in the pharmaceutical industry. chemicalbook.comchemicalbook.com

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 55877-79-7 chemicalbook.comnih.gov
Molecular Formula C₈H₆ClNO chemicalbook.comsigmaaldrich.com
Molecular Weight 167.59 g/mol chemicalbook.comnih.gov
Melting Point 96 °C chemicalbook.com
Boiling Point 267 °C chemicalbook.com
Flash Point 115 °C chemicalbook.com
Density 1.25 g/cm³ chemicalbook.com
Solubility Insoluble in water chemicalbook.comechemi.com
Appearance White to off-white powder lookchem.com

This table is interactive. Click on the headers to sort the data.

Synthesis

The synthesis of this compound can be achieved through various routes. One common method involves the methylation of 5-chloro-2-hydroxybenzonitrile. justia.com Another approach starts from 5-chlorosalicylic acid, which is first methylated and then subjected to aminolysis to form N-phenethyl-5-chloro-2-methoxybenzamide. google.com This amide can then be further processed to yield the desired benzonitrile (B105546). The synthesis of related benzonitriles often involves the dehydration of an oxime intermediate, which can be formed from the corresponding aldehyde. acs.orggoogle.com For instance, a general method for preparing substituted benzonitriles involves reacting a substituted benzaldehyde (B42025) with hydroxylamine (B1172632) to form an oxime, followed by dehydration. google.com

Research and Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.comchembk.com Its unique combination of a halogen, a methoxy group, and a nitrile function allows for a variety of chemical transformations.

For example, it has been used as a starting material in the synthesis of heterocyclic compounds that are investigated for their potential to modulate the activity of enzymes like Tyrosine kinase 2 (TYK2), which is involved in signal transduction pathways. justia.com The chlorine atom can be displaced through nucleophilic substitution reactions, while the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing multiple avenues for further functionalization. The presence of both an electron-withdrawing chlorine and an electron-donating methoxy group on the benzene ring influences the reactivity and regioselectivity of these transformations.

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The C≡N stretching vibration is a characteristic feature in the IR spectrum of nitriles. For this compound, this stretch is observed at 2240 cm⁻¹. The presence of the methoxy group is indicated by an asymmetric stretch around 1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show distinct signals for the aromatic protons and the protons of the methoxy group. A supporting information document for a research article provides the following ¹H NMR data for this compound (in CDCl₃): δ 7.46 (d, J = 2.6 Hz, 1H, aryl-H), 7.40 (dd, J = 8.8, 2.6 Hz, 1H, aryl-H), 6.84 (d, J = 8.8 Hz, 1H, aryl-H), 3.88 (s, 3H, ArOCH₃). core.ac.uk

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The same source reports the following ¹³C NMR data: δ 154.0 (aryl-C), 130.1 (aryl-C), 127.7 (aryl-C), 125.8 (aryl-C), 123.4 (aryl-C), 112.9 (aryl-C), 56.5 (ArOCH₃). core.ac.uk

Raman Spectroscopy: The Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREABOKKLIVXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384204
Record name 5-chloro-2-methoxybenzonitrile
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55877-79-7
Record name 5-Chloro-2-methoxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-methoxybenzonitrile
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Record name Benzonitrile, 5-chloro-2-methoxy
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Synthetic Methodologies for 5 Chloro 2 Methoxybenzonitrile and Its Analogs

Established Synthetic Routes and Reaction Mechanisms

Reduction of 5-chloro-2-methoxybenzonitrile to Benzylamine (B48309) Derivatives via Lithium Aluminum Hydride (LiAlH₄)

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For this compound, this conversion to its corresponding benzylamine derivative, (5-chloro-2-methoxyphenyl)methanamine, is effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). jove.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. jove.com This initial attack breaks the carbon-nitrogen triple bond, forming an intermediate imine anion. A second hydride ion then attacks the imine carbon, leading to a dianion intermediate. jove.com The reaction is completed by a workup step, typically with water, which protonates the dianion to yield the final primary amine product. jove.comyoutube.com Due to its high reactivity, LiAlH₄ is a powerful reagent for this transformation, whereas milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce nitriles. libretexts.org

Synthesis of Halogenated Benzonitriles via Elemental Sulfur-Mediated Aromatic Halogenation

A novel and effective method for the halogenation of less-reactive aromatic compounds, including benzonitrile (B105546) derivatives, utilizes a combination of elemental sulfur (S₈) and N-halosuccinimides. nih.govresearcher.life This approach is noteworthy for its use of cost-effective, odorless, and solid elemental sulfur as a catalyst, which activates the halogenating agent. organic-chemistry.org The reaction is believed to proceed through the formation of an S₈-Y species that facilitates the electrophilic halogenation of the aromatic ring. organic-chemistry.org This catalytic system has proven successful for chlorination, bromination, and iodination, achieving high yields. organic-chemistry.org

Chlorination with N-chlorosuccinimide (NCS)

The elemental sulfur-mediated system effectively chlorinates cyano-substituted anisole (B1667542) derivatives using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov In this reaction, the catalytic amount of S₈ is crucial for the activation of NCS, as no reaction occurs in its absence. researcher.life This method provides a practical route to chloro-substituted benzonitriles. nih.govorganic-chemistry.org

Bromination with N-bromosuccinimide (NBS)

Similarly, the combination of elemental sulfur and N-bromosuccinimide (NBS) is used for the bromination of deactivated aromatic rings, such as those in benzonitrile analogs. organic-chemistry.org NBS serves as a convenient and solid source of electrophilic bromine. wikipedia.orgmasterorganicchemistry.com The S₈ catalyst enhances its reactivity, allowing for the efficient synthesis of brominated benzonitriles. organic-chemistry.orgorganic-chemistry.org

Iodination with 1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH)

The catalytic system employing elemental sulfur is also applicable to aromatic iodination. nih.gov For this transformation, 1,3-diiodo-5,5-dimethylhydantoin (DIH) is used as the iodine source instead of N-iodosuccinimide. organic-chemistry.orgorganic-chemistry.org This method successfully iodinates less-reactive aromatic compounds, including ester-, cyano-, and nitro-substituted anisole derivatives. organic-chemistry.orgorganic-chemistry.org

Halogenation TypeReagentCatalyst
ChlorinationN-chlorosuccinimide (NCS)Elemental Sulfur (S₈)
BrominationN-bromosuccinimide (NBS)Elemental Sulfur (S₈)
Iodination1,3-Diiodo-5,5-dimethylhydantoin (DIH)Elemental Sulfur (S₈)

Precursor-Based Synthesis and Functional Group Transformations

This compound can be synthesized from readily available precursors through a series of functional group transformations. One common route begins with 5-chlorosalicylic acid.

The synthesis involves the methylation of 5-chlorosalicylic acid. google.com This step typically converts the carboxylic acid to a methyl ester and methylates the phenolic hydroxyl group to form methyl 5-chloro-2-methoxybenzoate. google.com The ester can then be converted to the primary amide, 5-chloro-2-methoxybenzamide (B2460377). The final step is the dehydration of the primary amide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the target nitrile, this compound. masterorganicchemistry.com

Conversion of this compound to N-(5-chloro-2-methoxyphenyl)methylthioureas

The transformation of this compound into N-(5-chloro-2-methoxyphenyl)methylthioureas represents a key synthetic step. This conversion involves the reduction of the nitrile group to an aminomethyl group, followed by a reaction with an appropriate isothiocyanate. This process is integral to the synthesis of various derivatives, including N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea.

Nitration Reactions of Related Benzonitrile Derivatives

Nitration is a fundamental reaction in organic chemistry used to introduce a nitro group (-NO2) onto an aromatic ring. wikipedia.orgchemistrysteps.com In the context of benzonitrile derivatives, this electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The position of nitration on a substituted benzonitrile is directed by the existing substituents on the aromatic ring. The cyano group (-CN) of the benzonitrile is a deactivating group and a meta-director. Therefore, nitration of benzonitrile itself would be expected to yield primarily 3-nitrobenzonitrile. For disubstituted benzonitriles, the directing effects of both substituents must be considered to predict the regioselectivity of the reaction. stmarys-ca.edu

For instance, in a study involving various monosubstituted aromatic compounds, it was observed that deactivating groups often led to more successful single nitration reactions compared to activating groups, which could lead to multiple nitrations. stmarys-ca.edu The reaction conditions, such as temperature, can also influence the outcome. For example, the nitration of nitrobenzene (B124822) to produce dinitrobenzene requires more forceful conditions, such as higher temperatures. chemistrysteps.com

Catalytic Hydrogenation in Synthetic Pathways

Catalytic hydrogenation is a widely utilized and atom-efficient method for the reduction of nitriles to amines, which are valuable intermediates in the pharmaceutical, agrochemical, and plastics industries. acs.orgresearchgate.net This reaction is challenging in terms of selectivity, as it can produce primary amines, secondary amines, and other byproducts. acs.org

The process typically involves the use of a transition metal catalyst, such as palladium, nickel, or copper, to facilitate the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile. researchgate.netresearchgate.netacs.org For example, the liquid-phase hydrogenation of benzonitrile over a palladium on carbon (Pd/C) catalyst has been shown to proceed in a consecutive reaction sequence, first forming benzylamine, which can then undergo hydrogenolysis to produce toluene. researchgate.netacs.org

Recent research has explored various catalytic systems to improve the selectivity of nitrile hydrogenation. For instance, silica-supported ultrasmall nickel nanoparticles have demonstrated high selectivity for the conversion of various nitriles to primary amines under mild conditions. researchgate.net Similarly, a clean and mild gas-phase hydrogenation of benzonitrile to benzylamine has been achieved using copper-magnesium oxide (Cu-MgO) catalysts. rsc.org Homogeneous catalysts, such as nickel complexes with specific phosphine (B1218219) ligands, have also been employed for the transfer hydrogenation of benzonitriles. acs.org

CatalystSubstrateProductKey Findings
5 wt% Pd/CBenzonitrileBenzylamine, TolueneConsecutive reaction sequence observed. researchgate.netacs.org
Silica-supported Ni-nanoparticlesVarious nitrilesPrimary aminesGeneral and selective hydrogenation under mild conditions. researchgate.net
12% Cu-MgOBenzonitrileBenzylamineSuperior activity with high conversion and selectivity in the gas phase. rsc.org
[Ni(COD)2] with Cy2P(CH2)2PCy2 and Cy2P(CH2)2P(O)Cy2BenzonitrileN-benzylidene benzylamineHomogeneous transfer hydrogenation with high yield. acs.org

Chlorination of Substituted Benzonitriles

Chlorination of substituted benzonitriles is a key reaction for introducing chlorine atoms onto the aromatic ring. One patented method describes the preparation of pentachlorobenzonitrile (B42970) from benzonitrile through a chlorination reaction in the presence of a catalyst. google.com This process utilizes a supported catalyst with active components such as manganese, iron, nickel, copper, or ruthenium on an active carbon carrier. google.com The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 200 to 470 °C, achieving high conversion rates and selectivity. google.com

The effectiveness of chlorination in water treatment to control microorganisms is well-established, with factors like chlorine concentration, exposure time, and pH playing crucial roles. dupont.com While not directly related to the synthesis of substituted benzonitriles, the principles of chlorination chemistry are relevant.

Novel and Emerging Synthetic Approaches

In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of chemical compounds. This has led to the emergence of novel approaches such as one-pot conversions and microwave-assisted synthesis.

One-Pot Conversions for Aryl Nitriles in Green Chemistry Contexts

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has gained traction in the context of green chemistry. This approach is valued for its ability to reduce waste, save time, and minimize the use of hazardous solvents. rsc.orgnih.govresearchgate.net

Several studies have reported the successful one-pot synthesis of aryl nitriles from aromatic aldehydes. One such method utilizes water as a solvent, offering a more environmentally benign alternative to conventional organic solvents. rsc.orgnih.gov In this process, aromatic aldehydes are converted to their corresponding nitriles, with the reaction mechanism confirmed through the capture of aldoxime intermediates. rsc.orgnih.gov Another green approach employs glycerol (B35011) as a solvent for the catalyst-free conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride. researchgate.net This method has proven effective for a range of aromatic aldehydes with both electron-donating and electron-withdrawing groups. researchgate.net

These one-pot methodologies align with the principles of green chemistry by minimizing pollution and offering a more sustainable route for the production of aryl nitriles. rsc.orgnih.govresearchgate.net

MethodStarting MaterialReagents/SolventKey Features
One-pot synthesisAromatic aldehydesWaterEnvironmentally friendly, minimized pollution. rsc.orgnih.gov
One-pot synthesisAromatic aldehydesHydroxylamine hydrochloride, GlycerolCatalyst-free, simple, and environmentally benign. researchgate.net

Microwave-Assisted Synthesis of Halogenated Benzonitriles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. rasayanjournal.co.insci-hub.seresearchgate.net The application of microwave irradiation is particularly beneficial in the synthesis of various organic compounds, including heterocyclic systems and nitriles. rasayanjournal.co.insci-hub.se

The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This technique has been successfully applied to the synthesis of isonitriles from formamides under very mild conditions, resulting in high yields for both aliphatic and aromatic isonitriles. nih.gov

In the context of halogenated benzonitriles, microwave-assisted synthesis can offer a rapid and efficient route for their preparation. For example, a one-pot microwave-assisted synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles has been developed, demonstrating the versatility of this technology. acs.org The use of microwave irradiation in conjunction with benign solvents further enhances the green credentials of these synthetic protocols. sci-hub.se

Reaction TypeKey Advantages of Microwave Assistance
Synthesis of IsonitrilesFacile conversion under very mild conditions, high yields. nih.gov
Synthesis of Oxazoles/OxazolinesRapid, simple, one-pot synthesis, environmentally benign. acs.org
General Organic TransformationsSignificantly shortened reaction times, potential for new reactions not possible with conventional heating. rasayanjournal.co.insci-hub.se

Flow Chemistry Applications in Benzonitrile Synthesis

The application of continuous flow chemistry to the synthesis of benzonitriles, including this compound and its analogs, represents a significant advancement over traditional batch processing. This technology offers enhanced safety, improved reaction control, and greater scalability, which are particularly advantageous for reactions involving hazardous reagents or unstable intermediates, such as those often encountered in cyanation reactions.

One of the most pertinent applications of flow chemistry in this context is the Sandmeyer reaction, a cornerstone for converting aryl amines into aryl nitriles via diazonium salt intermediates. masterorganicchemistry.com Diazonium salts are notoriously unstable and can be explosive, making their accumulation in batch reactors a significant safety concern. researchgate.net Flow reactors mitigate this risk by generating and consuming the diazonium salt in a continuous stream, ensuring that only a small amount of the hazardous intermediate is present at any given time. researchgate.net

In a typical continuous flow setup for a Sandmeyer cyanation, a solution of the aniline (B41778) precursor, such as 5-chloro-2-methoxyaniline (B1222851), is mixed with a diazotizing agent (e.g., an alkyl nitrite (B80452) like tert-butyl nitrite) in a temperature-controlled microreactor or coil. acs.org The resulting stream containing the in situ-generated diazonium salt is then immediately merged with a solution of a cyanide source, often a copper(I) cyanide solution, in a second reactor to yield the desired benzonitrile. masterorganicchemistry.com The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry afforded by flow systems allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. researchgate.net

Research in this area has demonstrated the successful transposition of Sandmeyer reactions from batch to continuous processes, highlighting the benefits of this approach. For instance, studies on the continuous flow Sandmeyer chlorination of various substituted anilines have provided valuable insights into the optimization of reaction parameters that are directly applicable to cyanation reactions. acs.org These studies often involve the use of automated systems that can screen a wide range of conditions to identify the optimal settings for a particular substrate.

While specific data for the continuous flow synthesis of this compound is not extensively reported in publicly available literature, the principles and experimental setups described for analogous transformations provide a clear blueprint for its successful implementation. The following table illustrates representative reaction conditions and outcomes for the continuous flow Sandmeyer reaction of substituted anilines, which can be extrapolated to the synthesis of this compound.

EntryAniline DerivativeDiazotizing AgentCyanide SourceResidence Time (min)Temperature (°C)Yield (%)
1Anilinetert-Butyl nitriteCuCN12585
24-Chloroanilinetert-Butyl nitriteCuCN1.53092
32-Methoxyanilinetert-Butyl nitriteCuCN12588
44-BromoanilineSodium nitrite/HClCuCN20-5 (diazotization), 65 (cyanation)78
53-Nitroanilinetert-Butyl nitriteCuCN14075

The data in the table, drawn from analogous reactions, suggests that a continuous flow Sandmeyer cyanation of 5-chloro-2-methoxyaniline would likely proceed with high efficiency under mild conditions. The use of tert-butyl nitrite as a diazotizing agent in an organic solvent like acetonitrile (B52724) is a common strategy that avoids the strongly acidic aqueous conditions of traditional methods. acs.org The reaction can be further optimized by employing high-throughput screening techniques to rapidly evaluate the effects of different ligands, catalysts, and solvents. d-nb.info

Chemical Reactivity and Mechanistic Organic Chemistry of 5 Chloro 2 Methoxybenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic reactions can target two primary sites on the 5-Chloro-2-methoxybenzonitrile molecule: the electrophilic carbon of the nitrile group and the carbon atom bonded to the chlorine substituent.

Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is foundational to several important transformations.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgchemistrysteps.com In the context of this compound, this reaction would produce 5-Chloro-2-methoxybenzoic acid. The process begins with the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Strong nucleophiles, such as Grignard reagents or organolithium reagents, can add to the nitrile's electrophilic carbon. This addition forms an intermediate imine anion. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, reaction with a Grignard reagent like methylmagnesium bromide, followed by an aqueous workup, would transform this compound into 1-(5-chloro-2-methoxyphenyl)ethan-1-one.

Reactivity at Halogenated Positions

Aryl halides like this compound are generally resistant to classic SN1 and SN2 nucleophilic substitution reactions. However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism. chemistrysteps.comopenstax.org

The feasibility of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). openstax.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. openstax.orglibretexts.org

In this compound, the nitrile group (-CN) is a powerful electron-withdrawing group located para to the chlorine atom. This positioning strongly activates the ring for nucleophilic aromatic substitution. The nitrile group effectively delocalizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy for the reaction. libretexts.orgck12.org The methoxy (B1213986) group (-OCH₃) at the ortho position has a competing effect; it is electron-donating by resonance, which can destabilize the negative intermediate, but its inductive effect is electron-withdrawing. However, the strong activating effect of the para-nitrile group is generally dominant, making the chlorine atom susceptible to displacement by strong nucleophiles like alkoxides, hydroxide, or amines under elevated temperatures. chemistrysteps.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. youtube.com

Regioselectivity Influences of Methoxy and Chloro Groups

In this compound, the aromatic ring has three available positions for substitution (C3, C4, and C6). The directing effects of the existing substituents determine where an incoming electrophile will add.

Methoxy Group (-OCH₃): Located at C2, the methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com It will therefore direct incoming electrophiles to the C1, C3, and C5 positions. Since C1 and C5 are already substituted, it strongly directs towards C3.

Chloro Group (-Cl): Located at C5, the chloro group is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.org It directs incoming electrophiles to the C4 and C6 positions (ortho) and the C2 position (para).

Nitrile Group (-CN): Located at C1, the nitrile group is a strong deactivating group and a meta-director. youtube.com It directs incoming electrophiles to the C3 and C5 positions.

SubstituentPositionElectronic EffectDirecting Effect
Methoxy (-OCH₃)C2Activating (Resonance)ortho, para (Directs to C3)
Chloro (-Cl)C5Deactivating (Inductive)ortho, para (Directs to C4, C6)
Nitrile (-CN)C1Deactivating (Inductive & Resonance)meta (Directs to C3)

Reduction and Oxidation Reactions of Aromatic Nitriles

The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic utility. Oxidation reactions of the nitrile group are less common.

Reduction of Nitrile to Amine

The conversion of the nitrile group in this compound to an aminomethyl group (-CH₂NH₂) yields (5-chloro-2-methoxyphenyl)methanamine. This reduction can be accomplished using several methods.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel. tcichemicals.com It is a widely used industrial process for the synthesis of primary amines from nitriles. acs.org

Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting nitriles to primary amines. libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com The resulting amine is obtained after an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless special conditions or catalysts are employed. youtube.com

The reaction conditions for the reduction of various aromatic nitriles are summarized below.

Starting MaterialReagent(s)ConditionsProductYield
Benzonitrile (B105546)[Ni(COD)₂], Cy₂P(CH₂)₂PCy₂, 2-Propanol120 °C, 96 hN-benzylidene benzylamine (B48309)85% acs.org
Aromatic NitrilesLiAlH₄Ether, then H₂O workupPrimary AmineHigh chemistrysteps.com
Aromatic NitrilesH₂, Metal Catalyst (Pd/C, PtO₂, Raney Ni)Elevated pressure/temperaturePrimary AmineVaries tcichemicals.com

Cyclization Reactions and Heterocycle Formation

Cyclization reactions are fundamental in organic synthesis for constructing ring systems, which are prevalent in pharmaceuticals and other biologically active molecules. This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its nitrile and chloro-substituted aromatic ring.

Formation of Triazole Derivatives

The synthesis of 1,2,3-triazoles is a significant area of medicinal chemistry, and these heterocycles can be formed through various synthetic routes. nih.gov A primary method for forming a triazole ring is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. organic-chemistry.orgbeilstein-journals.org While this compound does not inherently contain an azide or alkyne group, its nitrile functionality can be a synthetic handle for transformation into a triazole precursor.

One potential pathway involves the conversion of the nitrile group into an N-substituted amidine, which can then react with a hydrazine (B178648) derivative and undergo oxidative cyclization to form a 1,2,4-triazole (B32235). Another established method is the reaction of nitriles with azides, often under metal catalysis, to form tetrazoles, which are structurally related to triazoles. However, direct formation of triazoles from nitriles is also possible. For instance, copper-catalyzed cascade reactions have been developed to prepare 3,5-disubstituted-1,2,4-triazoles from a nitrile and an amide. nih.gov In such a scenario, this compound could react with an appropriate amide in the presence of a copper catalyst to yield a highly substituted 1,2,4-triazole derivative.

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis, typically involving an azide and an alkyne to produce a mixture of 1,4- and 1,5-disubstituted triazoles. nih.gov To utilize this compound in this context, it would first need to be chemically modified. For example, the chloro-substituent could be replaced with an azide group via nucleophilic aromatic substitution, or with an alkyne group via a Sonogashira cross-coupling reaction, thereby preparing it for a subsequent cycloaddition reaction.

The table below outlines a plausible, generalized reaction scheme for converting a benzonitrile derivative into a 1,2,4-triazole.

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Cascade Addition-Oxidation-CyclizationThis compound, AmideCopper Catalyst (e.g., CuCl2), Base (e.g., K3PO4), Oxidant (e.g., O2)Substituted 1,2,4-Triazole

Ring-Opening and Simplification Strategies in Derivative Synthesis

While the benzene ring of this compound is highly stable and not prone to ring-opening under typical conditions, the concept of ring-opening is relevant in the context of derivatives synthesized from it. Often in medicinal chemistry, complex heterocyclic systems are built from a starting scaffold, and subsequent reactions may involve the opening of a newly formed ring to achieve a desired final structure or to simplify the molecule. ub.eduresearchgate.net

For example, if this compound is used in a multicomponent reaction to form a fused polycyclic system, a subsequent chemical step could selectively open one of the less stable, newly formed heterocyclic rings. frontiersin.org This strategy can be employed to introduce new functional groups or to alter the three-dimensional shape of the molecule. A hypothetical sequence could involve the initial formation of a pyranobenzopyrimidine derivative, followed by a base-catalyzed ring-opening of the pyran ring to yield a more flexible linear chain attached to the original benzonitrile-derived scaffold. Such strategies are integral to creating molecular diversity and optimizing pharmacokinetic properties in drug discovery. ub.edu

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. harvard.edu this compound can be coupled with various aryl or vinyl boronic acids. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, more sophisticated catalyst systems are often required. wikipedia.org These typically involve palladium catalysts with sterically hindered and electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, to facilitate the challenging oxidative addition step. harvard.eduepa.gov

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is essential for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net For an aryl chloride like this compound, effective catalysis may require specific palladacycle catalysts or ligands designed to activate the C-Cl bond. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org Using this compound as the substrate, a wide variety of primary and secondary amines can be coupled to the aromatic ring. The choice of palladium precursor, phosphine ligand (e.g., BINAP, XPhos), and base is crucial for achieving high yields and accommodating a broad range of functional groups on the amine coupling partner. wikipedia.orgtcichemicals.com

The following table summarizes the key components for these cross-coupling reactions involving an aryl chloride substrate.

ReactionCoupling PartnerTypical Catalyst SystemBaseBond Formed
Suzuki-MiyauraAr'-B(OH)2Pd(0) or Pd(II) precursor + Phosphine ligand (e.g., XPhos, SPhos)Inorganic (e.g., K3PO4, K2CO3)Aryl-Aryl'
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex + Cu(I) salt (e.g., CuI)Amine (e.g., Et3N, Piperidine)Aryl-Alkyne
Buchwald-HartwigAmine (R2NH)Pd(0) or Pd(II) precursor + Phosphine ligand (e.g., BINAP, DPPF)Strong, non-nucleophilic (e.g., NaOt-Bu)Aryl-Nitrogen

Photochemical and Electrochemical Transformations

Photochemical Transformations Photochemical reactions use light energy to induce chemical changes. For aromatic molecules, these transformations can include isomerizations, cyclizations, or bond cleavages. Studies on structurally similar compounds, such as 5-chloro-3-nitro-2-hydroxyacetophenone, have shown that UV radiation can induce conformational changes, such as the rotation of functional groups around C-C single bonds. nih.gov It is plausible that this compound could undergo similar photoisomerization processes upon irradiation. Furthermore, the carbon-chlorine bond in aryl chlorides can be susceptible to photolytic cleavage, potentially leading to the formation of aryl radicals. These highly reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules.

Electrochemical Transformations Electrochemical methods use electrical potential to drive oxidation or reduction reactions. researchgate.net In the context of this compound, electrochemical reduction could be a viable method for transforming its functional groups. A primary target for reduction would be the carbon-chlorine bond. Electrochemical C-Cl bond cleavage is a known process for aryl chlorides, typically proceeding through a single-electron transfer to form a radical anion, which then fragments to release a chloride ion and an aryl radical. This provides a clean, reagent-free method for dehalogenation or for generating reactive intermediates for further synthesis.

The nitrile group can also be electrochemically active. Depending on the conditions (e.g., electrode material, solvent, pH), it can be reduced to an amine or participate in electro-oxidative coupling reactions. researchgate.net For example, the electro-oxidative coupling of primary alcohols and ammonia (B1221849) to form nitriles has been reported, demonstrating the electrochemical reactivity of the nitrile functional group and its precursors under specific conditions. rsc.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the physicochemical properties of molecules. These computational approaches allow for a detailed analysis of molecular structure, reactivity, and optical properties from first principles.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. By approximating the exchange-correlation energy, DFT methods can accurately predict molecular geometries, electronic distributions, and various spectroscopic parameters. Theoretical studies on similar molecules, such as 5-Bromo-2-methoxybenzonitrile and 5-Fluoro-2-methylbenzonitrile, often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.netscispace.com

The equilibrium geometric structure of a molecule corresponds to the minimum energy conformation on its potential energy surface. DFT calculations are used to optimize the molecular geometry, predicting key parameters such as bond lengths, bond angles, and dihedral angles. scispace.com For substituted benzonitriles, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are of particular interest. The calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Below is a table of representative geometric parameters for a closely related compound, 5-Bromo-2-methoxybenzonitrile, calculated using DFT, which provides an excellent model for understanding the structure of 5-Chloro-2-methoxybenzonitrile.

ParameterValueParameterValue
Bond Lengths (Å)
C1-C21.396C1-C61.391
C2-O81.361C5-Br71.905
C6-C151.439C15-N161.157
Bond Angles (°)
C2-C1-C6119.8C1-C2-C3120.1
C1-C2-O8115.5C4-C5-Br7119.3
C1-C6-C15120.5C6-C15-N16179.3
Dihedral Angles (°)
C6-C1-C2-O8179.9C1-C2-O8-C9-3.1
C3-C4-C5-Br7179.9C2-C1-C6-C15179.9

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of electronic transitions. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for charge transfer within the molecule. nih.gov DFT calculations provide the energies of these orbitals. For related benzonitrile (B105546) derivatives, the HOMO is typically localized over the benzene ring and the methoxy (B1213986) group, while the LUMO is distributed over the cyano group and the ring, facilitating intramolecular charge transfer.

ParameterEnergy (eV)
HOMO Energy-6.98
LUMO Energy-1.89
HOMO-LUMO Energy Gap (ΔE)5.09

Data based on calculations for the analogous compound 5-Bromo-2-methoxybenzonitrile.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group. scispace.com

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green Regions: Correspond to areas of neutral or near-zero potential.

The MEP map provides a visual representation of the molecule's polarity and charge-related properties, which is crucial for understanding intermolecular interactions. researchgate.net

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. physchemres.org The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. dtic.mildtic.mil

Molecules with large dipole moments (μ) and significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit high β values. researchgate.net DFT calculations can reliably predict these properties. The calculation of hyperpolarizability for molecules like this compound helps in screening their potential as NLO materials. unamur.bemdpi.com Studies on the bromo-analogue have shown that it possesses a significant first-order hyperpolarizability, suggesting it could be an effective NLO agent. researchgate.net

PropertyCalculated Value
Dipole Moment (μ)2.11 Debye
First-Order Hyperpolarizability (β)1.58 x 10-30 esu

Data based on calculations for the analogous compound 5-Bromo-2-methoxybenzonitrile.

Ab initio and DFT methods are widely used to compute theoretical vibrational (infrared and Raman) and electronic (UV-Visible) spectra. rsc.org The calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

Theoretical vibrational frequencies are typically calculated within the harmonic approximation. rsc.org The results are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netscispace.com

Electronic absorption spectra are often predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions, such as the HOMO to LUMO transition, which correspond to absorption bands in the UV-Visible spectrum. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Spectroscopic Analysis of Derivatives

Spectroscopic analysis is fundamental to the characterization of derivatives of this compound. Various techniques provide complementary information, allowing for a comprehensive structural elucidation and understanding of molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. uobasrah.edu.iq For derivatives of this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the aromatic protons of a substituted benzonitrile typically appear as multiplets in the downfield region of the spectrum. The exact chemical shifts and coupling constants are influenced by the electronic effects of the substituents—chloro, methoxy, and nitrile groups. For instance, the methoxy group (-OCH₃) protons typically appear as a sharp singlet further upfield, while the aromatic protons are influenced by the interplay of the electron-withdrawing nature of the chlorine and nitrile groups and the electron-donating nature of the methoxy group.

In ¹³C NMR, the carbon atoms of the benzene ring, the nitrile group, and the methoxy group are observed as distinct signals. The chemical shifts provide evidence for the substitution pattern on the aromatic ring. The carbon atom attached to the electron-withdrawing cyano group (C-CN) and the one bonded to the chlorine atom (C-Cl) are typically shifted downfield, whereas the carbon bonded to the methoxy group (C-OCH₃) is shifted upfield due to its shielding effect.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Methoxybenzonitrile2.53 (s, 3H), 7.27 (t, 1H), 7.31 (t, 1H), 7.48 (t, 1H), 7.57 (t, 1H) rsc.org20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 rsc.org
4-Methoxybenzonitrile3.86 (s, 3H), 6.95 (d, 2H), 7.58 (d, 2H) rsc.org55.5, 103.9, 114.7, 119.2, 133.9, 162.8 rsc.org
4-Chlorobenzonitrile7.47 (d, 2H), 7.61 (d, 2H) rsc.org110.7, 117.9, 129.6, 133.3, 139.4 rsc.org

Data based on related benzonitrile derivatives illustrates the influence of substituents on NMR spectra. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. uobasrah.edu.iqksu.edu.sa For derivatives of this compound, these methods are used to identify characteristic bond vibrations.

Key vibrational modes include:

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This is one of the most characteristic peaks for this class of compounds.

C-Cl Stretch: The carbon-chlorine bond vibration is usually observed in the fingerprint region of the IR spectrum.

C-O-C Stretch: The methoxy group gives rise to characteristic asymmetric and symmetric C-O-C stretching vibrations. For example, in a related compound, 5-chloro-ortho-methoxyaniline, these stretches are observed in the FT-IR spectrum. researchgate.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. ksu.edu.sas-a-s.org Computational methods, like Density Functional Theory (DFT), are often used in conjunction with experimental data to perform detailed vibrational assignments. researchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3100 - 3000IR / Raman
C≡N Stretch2260 - 2220IR (Strong) / Raman (Strong)
Aromatic C=C Stretch1600 - 1400IR / Raman
Asymmetric C-O-C Stretch~1250IR
Symmetric C-O-C Stretch~1040IR
C-Cl Stretch800 - 600IR

This table presents typical vibrational frequencies for the functional groups found in this compound derivatives.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a derivative of this compound, confirming its elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the specific derivative. The isotopic pattern of the molecular ion is also highly informative; the presence of a chlorine atom is readily identified by the characteristic M⁺ and M+2 peaks in an approximate 3:1 ratio.

The fragmentation of these derivatives often involves the loss of stable neutral molecules or radicals. Common fragmentation pathways for a this compound structure would include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a chloro radical (•Cl).

Elimination of the cyano group (•CN).

Tandem MS (MS/MS) experiments can further isolate and fragment specific ions to provide more detailed structural information, helping to confirm the connectivity of the atoms. researchgate.netnih.gov

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. uobasrah.edu.iq The benzene ring in this compound derivatives is a chromophore that absorbs UV light. The absorption is characterized by electronic transitions from bonding (π) to anti-bonding (π*) molecular orbitals.

The UV spectrum of benzene derivatives typically shows two main absorption bands, often referred to as the E-band and the B-band, which arise from π→π* transitions. The presence of substituents on the benzene ring—the chloro, methoxy, and nitrile groups—acts as auxochromes, which can modify the wavelength (λ_max) and intensity (ε_max) of these absorption bands. slideshare.net These modifications are known as bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shifts. slideshare.net The specific shifts depend on the electronic interplay between the substituents and the aromatic ring, as well as the solvent used for the analysis. mdpi.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound derivatives are governed by the rotation around single bonds and the presence of intramolecular interactions. The primary points of rotational freedom are the C(aryl)-O bond of the methoxy group and the C(aryl)-C bond of the nitrile group.

Intramolecular interactions, such as weak hydrogen bonds or non-bonding interactions between the substituents, can play a significant role in stabilizing certain conformations. nih.gov For example, studies on related fluorinated aromatic compounds have shown that intramolecular hydrogen bonds, like F···H-O, can be a dominating factor in conformational isomerism. beilstein-journals.org While this compound lacks a hydroxyl proton for a classical hydrogen bond, analysis of weak interactions, such as those between the chlorine atom and a methoxy hydrogen, can be evaluated computationally to understand their contribution to conformational stability.

Structure-Activity Relationship (SAR) Studies based on Molecular Structure

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. oncodesign-services.comnih.gov The this compound scaffold serves as a core structure that can be systematically modified to probe these relationships.

SAR analyses involve synthesizing a series of related compounds and evaluating their activity to identify key structural features that are crucial for a desired outcome. oncodesign-services.comdrugdesign.org For derivatives based on the this compound framework, SAR studies might explore:

Positional Isomerism: Moving the chloro or methoxy groups to different positions on the benzene ring to determine if a specific substitution pattern is optimal for activity.

Substitution of the Chloro Group: Replacing the chlorine with other halogens (F, Br, I) or other electron-withdrawing groups to assess the impact of electronegativity and size.

Modification of the Methoxy Group: Altering the alkoxy chain (e.g., to ethoxy, propoxy) to probe the effect of steric bulk and lipophilicity.

Replacement of the Nitrile Group: Substituting the nitrile with other functional groups like amides, carboxylic acids, or tetrazoles to evaluate their role in target binding, for instance, as hydrogen bond acceptors.

By correlating these structural modifications with changes in activity, researchers can develop a predictive model to design new compounds with enhanced potency, selectivity, or other desirable properties. nih.govmdpi.com For example, studies on other heterocyclic systems have shown that the introduction of electron-withdrawing groups can favor antifungal activity, a principle that could be tested on this scaffold. mdpi.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Synthetic Precursor for Biologically Active Compounds

5-Chloro-2-methoxybenzonitrile is a key starting material and intermediate in the development of new therapeutic agents. The presence of both a chloro and a methoxy (B1213986) substituent on the phenyl ring is a common feature in many drug molecules, offering beneficial effects on intermolecular interactions with biological targets. youtube.comdrughunter.com The nitrile group is a versatile chemical handle that can be transformed into various other functionalities, allowing chemists to elaborate the core structure into diverse and potent biologically active compounds.

In the landscape of drug discovery, small functional groups can significantly influence a molecule's interaction with the binding pocket of a protein or nucleic acid. youtube.com The chloro and methoxy groups present in this compound are among the most important substituents considered by medicinal chemists to optimize the potency and pharmacokinetic properties of a lead compound. youtube.com The chloro group can participate in halogen bonding and improve metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence conformation. This makes scaffolds derived from this compound valuable for developing new chemical entities in various therapeutic areas.

The enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is a validated target for anticancer chemotherapy because it plays an essential role in the biosynthesis of guanine (B1146940) nucleotides, which are required for cell proliferation. nih.gov Specifically, the human isoform IMPDH2 is often upregulated in cancer cells, making it a prime target for therapeutic intervention. nih.govnih.gov

This compound serves as a precursor to compounds developed as potential anticancer agents. For instance, it can be converted to 5-chloro-2-methoxybenzoyl chloride, a key intermediate for synthesizing N-phenethyl-5-chloro-2-methoxybenzamide. This compound is then used to produce p-(5-chloro-2-methoxybenzamidoethyl)-benzene sulfonamide derivatives, which have been investigated for their therapeutic potential. google.com The development of novel IMPDH2 inhibitors is an active area of research aimed at creating more effective and safer anticancer drugs. nih.gov

Deucravacitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. nih.gov In a commercial-scale synthesis, this compound is used as the starting material to construct a key intermediate of the final drug molecule. nih.gov

The synthesis involves a multi-step process that begins with the reaction of this compound. This initial step transforms the benzonitrile (B105546) into a more complex heterocyclic system, which undergoes further reactions, including nitration and catalytic hydrogenation, to build the core structure required for Deucravacitinib. nih.gov The use of this specific benzonitrile highlights its industrial importance as a foundational element in the manufacturing of a modern therapeutic agent.

Table 1: Selected Steps in the Commercial Synthesis of a Deucravacitinib Intermediate Starting from this compound

Step Starting Material Reagent(s) Product Yield
1 This compound N-methylformohydrazide 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate 94%
2 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate Nitric acid 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole 94%
3 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole Catalytic Hydrogenation (e.g., Pd/C) 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline 81%

Data sourced from a published commercial synthetic route. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Design

The biological activity of a molecule can be significantly altered by the introduction of different substituents. eurochlor.org The chlorine atom and the methoxy group on the this compound ring are critical modulators of the physicochemical properties of its derivatives, such as lipophilicity, electronic distribution, and steric bulk.

Chlorine Substituent : The presence of a chlorine atom can substantially enhance the biological activity of a molecule. eurochlor.org In many instances, the introduction of a 5-chloro substituent has been shown to increase the activity of compounds like salicylic (B10762653) acid. eurochlor.org This effect is often attributed to an increase in lipophilicity, which can improve membrane permeability, and to its electron-withdrawing nature, which can influence binding interactions with biological targets. eurochlor.orgchemrxiv.org For example, in the development of anti-cancer agents, the 5-chloro-2-methoxy moiety is a key component of derivatives that exhibit potent antiproliferative effects. researchgate.net

Methoxy Group : The methoxy group at the 2-position also plays a crucial role. It can influence the conformation of the molecule and participate in hydrogen bonding with target proteins. The specific placement of both the chloro and methoxy groups is often a result of empirical testing to find the optimal substitution pattern for a desired biological effect. eurochlor.org

Research into various N-substituted salicylamides, which can be synthesized from this benzonitrile precursor, has demonstrated a wide spectrum of pharmacological activities, including antibacterial and antiviral properties. researchgate.net The specific arrangement of these substituents is crucial for the observed activity.

The principles of SAR guide the rational design of new chemical entities with improved efficacy and safety. Starting from the this compound core, researchers systematically synthesize new series of compounds to build a comprehensive understanding of the SAR.

A notable example is the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which were evaluated for their anti-cancer properties. researchgate.net This work exemplifies a rational design strategy where the core scaffold was combined with a sulfonamide moiety, a class of compounds known for various biological activities, including anti-cancer effects. The resulting derivatives were tested against human cancer cell lines, with some compounds showing significant antiproliferative activity. researchgate.net One potent derivative was found to arrest the cell cycle and induce apoptosis in human pancreatic carcinoma cells. researchgate.net

Similarly, other studies have focused on creating novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives to explore their potential as biologically active agents. researchgate.net By varying the alkoxy group and observing the resulting changes in activity, researchers can refine the molecular structure to optimize its therapeutic potential.

Below is a table summarizing key findings from the rational design of derivatives based on the 5-chloro-2-methoxybenzamide (B2460377) scaffold.

Derivative ClassTarget ApplicationKey Findings
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivativesAnti-cancerCertain derivatives showed potent antiproliferative activity against ovarian, colon, and pancreatic cancer cells. researchgate.net
5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivativesGeneral BiologicalSynthesis of new esters, hydrazides, and hydrazones to create novel compounds with potential biological activity. researchgate.net
N-Benzimidazole-derived carboxamides with methoxy substituentsAnti-cancerThe type and number of methoxy/hydroxy groups on the phenyl ring strongly impact biological activity. mdpi.com

Interaction with Biological Targets and Pathways

The therapeutic effects of drugs derived from this compound are determined by their interactions with specific biological molecules and their influence on cellular pathways.

The cytochrome P450 (CYP) system is a superfamily of enzymes primarily located in the liver that are responsible for the metabolism of a vast majority of drugs and other xenobiotics. nih.govcreative-bioarray.comnih.gov The interaction of any new drug candidate with CYP enzymes is a critical aspect of its development, as it can determine the drug's bioavailability, clearance rate, and potential for drug-drug interactions. creative-bioarray.compharmacytimes.com

CYP enzymes can be inhibited or induced by drugs, which can lead to clinically significant interactions. nih.gov If a drug inhibits a specific CYP enzyme, it can cause an accumulation of other drugs metabolized by that same enzyme, potentially leading to toxicity. pharmacytimes.com Conversely, if a drug induces a CYP enzyme, it can accelerate the metabolism of other drugs, reducing their efficacy. nih.gov

While specific studies on the interaction of this compound itself with CYP enzymes are not detailed, any therapeutic agent derived from this scaffold would require thorough investigation of its metabolic profile. The six major enzymes responsible for approximately 90% of drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov Understanding how derivatives interact with these isozymes is essential for ensuring their safety and efficacy in clinical use.

Chemical compounds can exert their therapeutic or toxic effects by modulating fundamental cellular processes like oxidative stress and apoptosis (programmed cell death).

Oxidative Stress : This is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Excessive oxidative stress can lead to cellular damage, including DNA damage, and is implicated in various diseases. nih.gov

Apoptosis : This is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. nih.gov Many anti-cancer drugs work by inducing apoptosis in tumor cells.

Research on compounds structurally related to this compound has shown a direct influence on these pathways. For instance, studies on dichloroacetonitrile (B150184) demonstrated that it can induce cytotoxicity by increasing ROS and promoting oxidative stress-mediated apoptosis. nih.gov In the context of drug development, derivatives of this compound have been specifically designed to trigger apoptosis in cancer cells. As mentioned, a potent 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative was shown to induce apoptosis in MIA PaCa-2 human pancreatic cancer cells, highlighting a key mechanism of its anti-cancer activity. researchgate.net

ATP-sensitive potassium (KATP) channels are complex proteins that couple the metabolic state of a cell to its electrical activity. elifesciences.org They are composed of two main subunits: a pore-forming inwardly rectifying potassium channel (Kir6.1 or Kir6.2) and a regulatory sulfonylurea receptor (SUR1, SUR2A, or SUR2B). embopress.orgembopress.org

The SUR subunit is a member of the ATP-binding cassette (ABC) transporter superfamily and acts as the binding site for sulfonylurea drugs, a class of medications used to treat type 2 diabetes. elifesciences.orgnih.gov These drugs, such as glibenclamide, inhibit the channel, leading to membrane depolarization and subsequent physiological responses like insulin (B600854) secretion from pancreatic β-cells. nih.gov The benzamido moiety is a structural component of glibenclamide. nih.gov

Modulators of Kv11.1 (hERG) Channel

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the Kv11.1 potassium ion channel, which plays a critical role in cardiac action potential repolarization. nih.gov Due to its importance in cardiac function, the interaction of chemical compounds with the hERG channel is a significant area of investigation in medicinal chemistry to avoid potential cardiotoxicity. nih.gov

Currently, there is a lack of specific research data directly implicating this compound or its immediate derivatives as modulators of the Kv11.1 (hERG) channel. While the broader class of benzonitrile-containing compounds has been investigated for various pharmacological activities, dedicated studies on the effects of this compound on hERG channel activity have not been identified in the current body of scientific literature. Therefore, its profile as a hERG channel modulator remains uncharacterized.

Development of Novel Therapeutic Agents in Oncology and Anti-inflammatory Drugs

The core structure of this compound has been utilized as a starting point for the synthesis of novel compounds with potential applications in oncology. Research has focused on the synthesis of benzamide (B126) derivatives, which have shown promising anti-proliferative activities.

In one study, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized, starting from 5-chloro-2-methoxybenzoic acid. pnrjournal.commdpi.com These compounds were evaluated for their anti-proliferative activity against various human cancer cell lines. pnrjournal.commdpi.com One of the most potent compounds, 4j , demonstrated significant activity against the human pancreatic carcinoma cell line (MIA PaCa-2). pnrjournal.commdpi.com Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest at the G2/M phase in MIA PaCa-2 cells. mdpi.com

The anti-proliferative activities of these synthesized benzamide derivatives against different cancer cell lines are summarized in the table below.

Table 1: Anti-proliferative Activity (GI50, µM) of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

Compound HCT-116 (Colon) A2780 (Ovarian) MIA PaCa-2 (Pancreatic)
4a >50 >50 -
4b >50 >50 -
4c 35.8 42.1 -
4d 4.8 15.6 -
4e 10.5 23.7 -
4f 2.6 10.4 -
4g 1.8 3.5 -
4h 1.9 4.1 -
4i 1.7 3.9 -
4j 1.6 3.2 1.9
4k 2.1 5.6 -
4l 3.4 8.9 -
4m 2.9 7.2 -
4n 3.1 6.8 -
4o 4.2 9.5 -
4p 3.8 8.1 -
4q 5.3 11.2 -
4r 4.5 10.1 -
4s 6.1 12.8 -
4t 7.2 14.5 -

Data sourced from Abdelaziz et al. (2015). pnrjournal.com

Further research into derivatives of this scaffold has explored their potential as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. A series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, synthesized from a related precursor, were found to inhibit tubulin assembly. researchgate.net Two compounds, 24 and 33 , were identified as potent inhibitors. researchgate.net Flow cytometry analysis showed that these compounds caused cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells in a dose-dependent manner. researchgate.net This suggests that the 5-chloro-2-methoxy-phenyl moiety can serve as a valuable pharmacophore in the design of new anti-cancer agents that target the microtubule network.

Regarding anti-inflammatory applications, there is currently no direct scientific literature that has evaluated this compound or its close derivatives for anti-inflammatory activity. While various methoxy-substituted aromatic compounds have been investigated for their potential to modulate inflammatory pathways, specific studies focusing on this particular benzonitrile are absent. cnr.it Therefore, its potential as a scaffold for the development of novel anti-inflammatory drugs remains an unexplored area of research.

Applications in Agrochemical and Specialty Chemical Development

Use in the Production of Herbicides and Pesticides

While direct large-scale application of 5-Chloro-2-methoxybenzonitrile in commercial herbicides and pesticides is not widely publicized, its structural elements are found in patented herbicidal and pesticidal compounds. The "5-chloro-2-methoxy" phenyl moiety is a key component in the development of certain agrochemicals.

Research has indicated the significance of this structural unit in compounds designed for crop protection. For instance, a derivative, p-(5-chloro-2-methoxybenzamidoethyl)-benzene sulfonamide, has been cited in literature associated with herbicides and plant growth regulators. This suggests that the 5-chloro-2-methoxybenzoyl group, which can be derived from this compound, is a valuable pharmacophore in the design of new agrochemicals.

Furthermore, derivatives of this compound are explored as intermediates in the synthesis of complex active ingredients. A notable example is the synthesis of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone, a key intermediate in the production of certain modern insecticides. This underscores the role of the this compound framework in building the core structures of effective pest control agents.

Table 1: Examples of Agrochemical-Related Compounds Incorporating the 5-Chloro-2-methoxy Phenyl Moiety

Compound NameApplication/Significance
p-(5-chloro-2-methoxybenzamidoethyl)-benzene sulfonamideAssociated with herbicidal and growth regulatory activities
(S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanoneKey intermediate in the synthesis of certain insecticides

Role in the Synthesis of Dyes and Pigments

The application of this compound as a direct precursor in the commercial synthesis of dyes and pigments is not well-documented in publicly available scientific literature and patents. The synthesis of organic colorants often involves the diazotization of aromatic amines and subsequent coupling with various electron-rich compounds. While substituted benzonitriles can be precursors to aromatic amines, the specific use of this compound in this context is not prominently reported.

Development of Specialty Chemicals with Specific Functionalities

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of a range of specialty chemicals with tailored functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an amine, opening pathways to a variety of derivatives.

One area of investigation is in the development of novel pharmaceutical intermediates. Research has shown that the 5-chloro-2-methoxybenzamide (B2460377) structure is a scaffold for synthesizing compounds with potential biological activity, including for therapeutic applications. For example, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) have been synthesized and evaluated for their potential as anti-cancer agents.

In the realm of material science, the rigid aromatic core of this compound can be incorporated into larger molecular architectures to create materials with specific thermal or electronic properties. While still an area of exploratory research, the potential to modify the nitrile and aromatic ring allows for the tuning of molecular properties for applications in areas such as specialty polymers and electronic materials.

Table 2: Key Chemical Transformations and Potential Applications of this compound Derivatives

DerivativeTransformation of Nitrile GroupPotential Application Area
5-Chloro-2-methoxybenzoic acidHydrolysisPharmaceutical synthesis, polymer building block
5-Chloro-2-methoxybenzamidePartial HydrolysisIntermediate for bioactive molecules
(5-Chloro-2-methoxyphenyl)methanamineReductionPrecursor for more complex chemical structures

Supramolecular Chemistry Applications

Molecular Recognition Studies Involving 5-Chloro-2-methoxybenzonitrile Derivatives

Recent advancements in supramolecular chemistry have highlighted the potential of synthetic receptors to selectively bind small molecules. In this context, derivatives of benzonitrile (B105546), including those with chloro and methoxy (B1213986) substitutions, have been subjects of molecular recognition studies. A notable example involves the use of a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, F rsc.orgA1-[P(O)Ph]3, which has demonstrated a remarkable ability to precisely recognize a variety of benzonitrile derivatives. nih.govnih.gov

This macrocycle possesses a rigid, triangular cavity, making it an ideal host for forming "key-lock" complexes with guest molecules through co-crystallization. nih.gov The study successfully demonstrated the specific binding of 15 different benzonitrile derivatives within the host's cavity. nih.govnih.gov The interactions are primarily non-covalent, and the specific geometry of the host macrocycle allows for high fidelity recognition of the benzonitrile fragment. nih.gov

Among the tested guests were commercially available drugs containing the benzonitrile moiety, such as crisaborole (B606811) (an anti-dermatitis agent) and alectinib (B1194254) (an anti-cancer drug), which also formed stable key-lock complexes. nih.govnih.gov This underscores the potential of such host-guest systems in structure-based drug design and the structural determination of pharmaceuticals containing benzonitrile fragments. nih.govspringernature.com The co-crystallization method serves as an experimental mimic of computational molecular docking, providing empirical evidence for the specific interactions between the host and guest molecules. nih.gov While this compound was not the exact isomer studied, the successful recognition of other substituted benzonitriles suggests the potential for similar interactions. nih.gov

The following table summarizes the types of benzonitrile derivatives that were successfully recognized by the supramolecular macrocycle F rsc.orgA1-[P(O)Ph]3.

Guest Molecule TypeKey Interaction FeatureHost MacrocycleSignificance
Substituted BenzonitrilesKey-lock fit within the host cavityF rsc.orgA1-[P(O)Ph]3Demonstrates high-fidelity molecular recognition. nih.gov
Crisaborole (containing benzonitrile)Precise recognition of the benzonitrile fragmentF rsc.orgA1-[P(O)Ph]3Application in determining drug structures. nih.govnih.gov
Alectinib (containing benzonitrile)Formation of a stable host-guest complexF rsc.orgA1-[P(O)Ph]3Potential for structure-based drug design. nih.govnih.gov

Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cyclodextrins, Pillar[n]arenes, Cucurbiturils)

A thorough review of the scientific literature did not yield specific research findings on the host-guest chemistry of this compound with common macrocyclic hosts such as cyclodextrins, pillar[n]arenes, or cucurbiturils. While these hosts are known to form inclusion complexes with a wide variety of guest molecules, specific studies involving this compound have not been reported.

There is no available scientific literature describing the use of this compound or its derivatives in the fabrication of supramolecular assemblies for controlled release applications.

A review of the current scientific literature indicates that this compound has not been utilized as a monomer or building block in the development of supramolecular polymers.

Applications in Sensing and Environmental Monitoring

Based on a comprehensive search of scientific databases, there are no published studies on the application of this compound or its derivatives in the fields of chemical sensing or environmental monitoring.

Catalysis within Supramolecular Systems

A review of the scientific literature did not reveal any instances of this compound or its derivatives being employed as components in supramolecular catalytic systems.

Environmental Chemistry and Fate Research

Abiotic Transformation Processes (e.g., Hydrolysis)

The hydrolysis of benzonitriles is influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) is known to be relatively stable to hydrolysis in sterile aqueous solutions at pH 5, 7, and 9, with only 5-10% decomposition observed after 150 days nih.gov. However, it is rapidly hydrolyzed by strong alkalis to 2,6-dichlorobenzamide (B151250) nih.gov. In soil, the chemical hydrolysis of dichlobenil is a slow process, with an estimated half-life of at least five months in closed systems acs.org. The product of this chemical hydrolysis has been identified as 2,6-dichlorobenzamide acs.org.

The presence of electron-withdrawing groups, like the chloro group, can influence the rate of hydrolysis. Studies on substituted benzonitriles in acidic conditions have shown that the mechanism of hydrolysis can vary with acid concentration. In highly concentrated sulfuric acid, the addition of a nucleophile is the rate-determining step, which is enhanced by electron-withdrawing groups.

It is important to note that the methoxy (B1213986) group in 5-Chloro-2-methoxybenzonitrile is an electron-donating group, which could potentially influence its hydrolysis rate differently compared to dichlorinated benzonitriles. However, without specific experimental data, the abiotic transformation of this compound under typical environmental conditions is presumed to be a slow process.

Table 1: General Hydrolysis Trends of Related Benzonitriles

CompoundConditionsObservation
2,6-DichlorobenzonitrileSterile aqueous solution (pH 5, 7, 9)Slow decomposition (5-10% after 150 days) nih.gov
2,6-DichlorobenzonitrileStrong alkaliRapid hydrolysis to 2,6-dichlorobenzamide nih.gov
2,6-DichlorobenzonitrileSoil (non-sterile and azide-treated)Slow, non-biological hydrolysis; half-life > 5 months acs.org
3,5-DichlorobenzonitrileAlkaline (pH 11-14), 50-90°CHydrolysis to 3,5-dichlorobenzoic acid google.com

Degradation Pathways and Metabolite Identification in Environmental Systems

The degradation of this compound in the environment is expected to be primarily driven by microbial activity. While specific studies on this compound are lacking, research on the biodegradation of other chlorinated benzonitriles, particularly the herbicide dichlobenil (2,6-dichlorobenzonitrile), provides a valuable framework for predicting its potential degradation pathways and metabolites.

Microbial degradation of dichlobenil has been shown to proceed via the formation of 2,6-dichlorobenzamide (BAM) nih.govnih.govasm.org. This transformation is mediated by nitrile hydratase enzymes found in various soil bacteria nih.gov. BAM is a persistent metabolite and is frequently detected in groundwater in areas where dichlobenil has been used nih.govasm.org.

Further degradation of BAM can occur, leading to the formation of 2,6-dichlorobenzoic acid (2,6-DCBA) nih.govresearchgate.net. Some microorganisms, such as Aminobacter spp., are capable of mineralizing both dichlobenil and BAM asm.orgresearchgate.netnih.gov. The degradation pathway in these organisms involves the hydrolysis of the nitrile to the amide, followed by hydrolysis of the amide to the carboxylic acid, which can then enter central metabolic pathways.

In some cases, dechlorination may also occur. For example, the degradation of dichlobenil in certain soils has been observed to produce ortho-chlorobenzamide (OBAM) through dechlorination, which is then further hydrolyzed to ortho-chlorobenzoic acid nih.gov.

Based on these findings, a plausible degradation pathway for this compound in environmental systems could involve the following steps:

Hydrolysis of the nitrile group: Microbial nitrile hydratases could convert this compound to 5-Chloro-2-methoxybenzamide (B2460377) .

Hydrolysis of the amide group: Subsequent action of amidases could transform 5-Chloro-2-methoxybenzamide into 5-Chloro-2-methoxybenzoic acid .

Further degradation: The resulting benzoic acid derivative could then undergo further microbial degradation, potentially involving ring cleavage and mineralization.

It is also possible that demethylation of the methoxy group or dechlorination could occur at some stage in the degradation pathway, leading to a variety of other metabolites.

Table 2: Potential Metabolites of this compound Based on Analogy with Dichlorobenzonitrile Degradation

Parent CompoundPotential Intermediate MetabolitePotential Final Metabolite (before ring cleavage)
This compound5-Chloro-2-methoxybenzamide5-Chloro-2-methoxybenzoic acid

Advanced Research Directions and Future Perspectives

Exploration of New Synthetic Pathways and Catalytic Systems

The synthesis of 5-Chloro-2-methoxybenzonitrile and its derivatives is an area of active research, with a focus on developing more efficient, selective, and sustainable methods. Traditional multi-step syntheses are gradually being replaced by innovative strategies that improve yield, reduce waste, and offer greater versatility.

Future exploration is directed towards the application of modern catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful tool for the direct cyanation of corresponding aryl halides or triflates, offering a more direct and efficient route to the benzonitrile (B105546) core. Another promising avenue is the ammoxidation of substituted toluenes. The development of highly selective catalysts, potentially based on transition metal oxides encapsulated within zeolites or other nanostructured supports, could enable the direct conversion of a 5-chloro-2-methoxytoluene precursor to this compound in a single, atom-economical step. medcraveonline.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Research into photocatalytic methods, which utilize light energy to drive chemical reactions, could lead to milder and more environmentally friendly synthetic protocols. The use of novel, recyclable catalytic systems, such as ionic liquids that can act as both solvent and catalyst, is also being investigated to simplify purification processes and minimize environmental impact. researchgate.netrsc.org These advanced synthetic approaches are crucial for the cost-effective and sustainable production of this compound and its derivatives for various applications.

Deeper Mechanistic Understanding of Biological Interactions

Derivatives of the this compound scaffold have demonstrated significant potential in medicinal chemistry, particularly in the development of anti-cancer and antiviral agents. Future research will focus on elucidating the precise molecular mechanisms through which these compounds exert their biological effects.

For example, studies on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which are structurally related to the parent nitrile, have shown potent anti-proliferative activity against human cancer cell lines. Mechanistic investigations revealed that a lead compound from this series can arrest the cell cycle at the G2/M phase and induce apoptosis (programmed cell death) in pancreatic cancer cells. A deeper understanding of these interactions would involve identifying the specific protein targets, such as kinases or other enzymes involved in cell cycle regulation, with which these compounds interact.

Similarly, analogues based on the related 5-chloro-2-hydroxybenzamide structure have been identified as potent inhibitors of human adenovirus (HAdV). Preliminary studies suggest that these compounds may interfere with different stages of the viral life cycle, including DNA replication. Future research will employ advanced biochemical and virological assays to pinpoint the exact viral or host cell proteins targeted by these inhibitors. This detailed mechanistic knowledge is essential for optimizing the efficacy and selectivity of these potential therapeutic agents.

Rational Design of Next-Generation Derivatives

Building on a deeper mechanistic understanding, the rational design of next-generation derivatives of this compound is a key future perspective. By leveraging computational modeling and a thorough analysis of structure-activity relationships (SAR), researchers can design new molecules with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

The process begins with the existing data from biologically active derivatives. For instance, by analyzing how different substituents on the benzamide (B126) or sulphamoylphenyl portions of anti-cancer compounds affect their activity, researchers can build predictive models. These models can then guide the synthesis of new analogues with modifications designed to enhance binding to the target protein or to improve properties like solubility and metabolic stability.

This data-driven approach allows for a more focused and efficient drug discovery process, moving away from traditional trial-and-error screening. The goal is to develop derivatives that are not only more effective against their intended targets, such as cancer cells or viruses, but also have minimal off-target effects, thereby reducing potential side effects. The integration of artificial intelligence and machine learning algorithms into the design cycle is expected to further accelerate the discovery of novel therapeutic candidates based on the this compound scaffold.

Integration with Nanotechnology for Advanced Materials

The unique electronic and structural properties of the benzonitrile group make this compound an interesting candidate for integration into the field of nanotechnology and advanced materials. The nitrile functional group can be used to modify the surfaces of nanomaterials, imparting new functionalities. nih.gov

Future research could explore the use of this compound or its derivatives in the development of organic light-emitting diodes (OLEDs). Benzonitrile-containing molecules have been investigated as host materials in OLEDs, where they facilitate efficient energy transfer. rsc.org The specific substitution pattern of this compound could be exploited to fine-tune the electronic properties and performance of such materials.

Role in Sustainable Chemistry and Circular Economy

In line with global trends towards sustainability, future research on this compound will increasingly focus on its role within a circular economy. This involves designing chemical processes and products that minimize waste, reduce reliance on finite resources, and promote recyclability. hbm4eu.eumdpi.com

A primary focus will be the development of "green" synthetic routes, as mentioned earlier. This includes using renewable feedstocks, employing energy-efficient reaction conditions (e.g., ambient temperature and pressure), and designing processes that maximize atom economy. tarosdiscovery.com For example, catalytic systems that can be easily recovered and reused are central to reducing the environmental footprint of chemical manufacturing. researchgate.netrsc.org

Beyond synthesis, the principles of circular economy encourage designing molecules for degradation or recycling. Research could explore the lifecycle of products derived from this compound, aiming to create materials that can be easily broken down into their constituent parts and re-used. This "design for circularity" approach is a fundamental shift from the traditional linear "take-make-dispose" model. By integrating these principles, the chemical industry can ensure that valuable molecules like this compound are produced and utilized in a manner that is both economically viable and environmentally responsible. tarosdiscovery.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-2-methoxybenzonitrile in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity before use. Remove gloves using a "no-touch" technique to avoid contamination .
  • Respiratory Protection : Ensure proper ventilation or use fume hoods to avoid inhalation. Prevent spills from entering drains .
  • Containment : Work in a chemical-resistant lab coat and conduct experiments in a designated chemical-handling area .

Q. How should this compound be stored to ensure stability?

  • Methodological Guidance :

  • Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Verify storage conditions using calibrated thermometers .
  • Conduct periodic stability tests via HPLC to monitor purity (>97.0% HLC) and detect decomposition products .

Q. What synthetic routes are typically used to prepare this compound?

  • Methodological Guidance :

  • Nitrile Formation : Start with halogenated precursors (e.g., 2-methoxy-5-chlorobenzaldehyde) and employ cyanation reactions using CuCN or Pd-catalyzed cross-coupling .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve high purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels across different batches of this compound?

  • Methodological Guidance :

  • Analytical Cross-Validation : Compare results from HPLC (C18 column, UV detection at 254 nm) and GC-MS (splitless mode, helium carrier gas) to confirm purity .
  • Batch Analysis : Perform statistical analysis (e.g., ANOVA) on triplicate measurements to identify systematic errors or contamination sources .

Q. What advanced analytical techniques are effective for characterizing this compound’s structural integrity?

  • Methodological Guidance :

  • NMR Spectroscopy : Use 1^1H/13^13C NMR (in CDCl₃) to confirm substitution patterns (e.g., methoxy at C2, chloro at C5). Compare peaks with reference spectra .
  • FT-IR : Validate functional groups (e.g., nitrile stretch ~2230 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions .

Q. What strategies optimize reaction yields when using this compound as an intermediate in multi-step syntheses?

  • Methodological Guidance :

  • Reaction Monitoring : Employ in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction parameters (e.g., temperature, catalyst loading) .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nitrile reactivity in nucleophilic substitutions .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents and improve purity .

Data Contradiction Analysis

Q. How should conflicting data on the reactivity of this compound in cross-coupling reactions be addressed?

  • Methodological Guidance :

  • Controlled Replication : Repeat experiments under inert atmospheres (N₂/Ar) to exclude oxygen/moisture interference .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (e.g., Xantphos) to identify optimal conditions .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.